![molecular formula C11H13F2N B1427459 3-[(3,4-Difluorophenyl)methyl]pyrrolidine CAS No. 1337018-79-7](/img/structure/B1427459.png)
3-[(3,4-Difluorophenyl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-Difluorophenyl)methyl]pyrrolidine is a chemical compound with the CAS Number: 1337018-79-7 . It has a molecular weight of 197.23 . The IUPAC name for this compound is 3-(3,4-difluorobenzyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for 3-[(3,4-Difluorophenyl)methyl]pyrrolidine is 1S/C11H13F2N/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9/h1-2,6,9,14H,3-5,7H2 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolidines, including 3-[(3,4-Difluorophenyl)methyl]pyrrolidine, have significant importance in heterocyclic organic chemistry. They exhibit a range of biological effects and are used in medicine, dyes, and agrochemicals. Their synthesis via [3+2] cycloaddition processes was explored by Żmigrodzka et al. (2022), demonstrating the potential for polar reactions under mild conditions (Żmigrodzka et al., 2022).
Catalysis and Pharmaceutical Research
- Pyrrolidine derivatives are used in enantioselective catalysis. For instance, Nagel and Nedden (1997) reported on the preparative and structural chemistry of diastereomeric derivatives of 3‐Phosphanylpyrrolidine and their application in asymmetric Grignard cross-coupling reactions (Nagel & Nedden, 1997).
- Belveren et al. (2018) studied the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide, with an emphasis on antibacterial and antimycobacterial activities (Belveren et al., 2018).
Biological Activity and Potential Applications
- Pyrrolidine derivatives have been explored for their antibacterial properties. Bouzard et al. (1992) synthesized and analyzed fluoronaphthyridines with pyrrolidine components, showing enhanced in vitro and in vivo antibacterial activity (Bouzard et al., 1992).
- Fiaux et al. (2005) developed substituted pyrrolidine-3,4-diol derivatives with potential for inhibiting the growth of human glioblastoma and melanoma cells (Fiaux et al., 2005).
Propiedades
IUPAC Name |
3-[(3,4-difluorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-10-2-1-8(6-11(10)13)5-9-3-4-14-7-9/h1-2,6,9,14H,3-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHLEGCLLWTHJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Difluorophenyl)methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

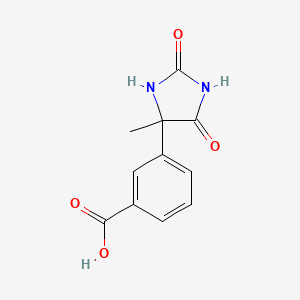
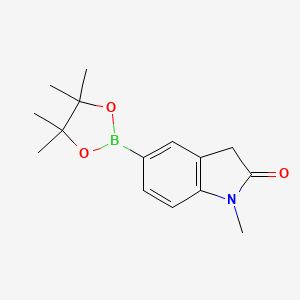
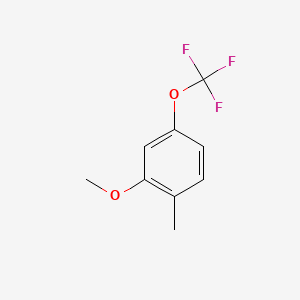
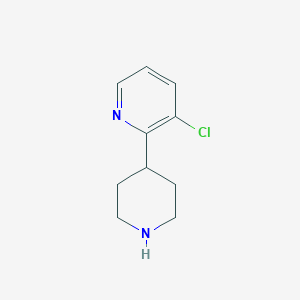
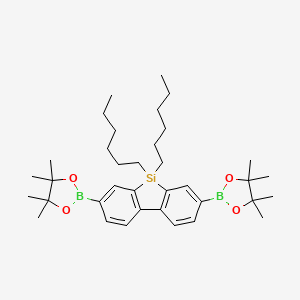
![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)
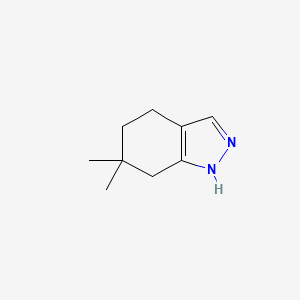
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)
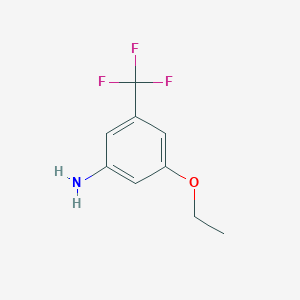
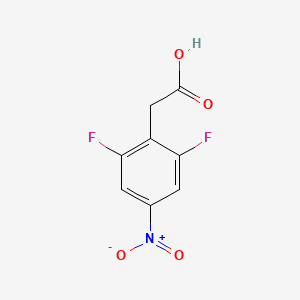
![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)
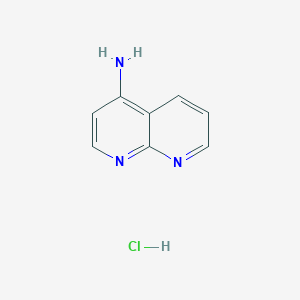
![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)